2-(Benzyloxy)-6-chloro-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-nitro-2-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-7-6-10(15(16)17)12(14-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBPUWHAXMBULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyloxy 6 Chloro 3 Nitropyridine
Precursor Synthesis and Starting Materials
The successful synthesis of the target compound is highly dependent on the efficient preparation of its precursors, most notably halogenated nitropyridines.
Synthesis of 2,6-Dichloro-3-nitropyridine (B41883) and Related Halogenated Nitropyridines
The principal precursor for the synthesis of 2-(benzyloxy)-6-chloro-3-nitropyridine is 2,6-dichloro-3-nitropyridine. This intermediate is typically synthesized through the nitration of 2,6-dichloropyridine (B45657). Various methods have been developed for this conversion, primarily differing in the nitrating agent and reaction conditions.
One common method involves the use of a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃). In a typical procedure, 2,6-dichloropyridine is added portion-wise to the acidic mixture at a controlled temperature, often starting at 0°C, followed by heating to drive the reaction to completion. nih.govresearchgate.net Another approach utilizes a combination of concentrated sulfuric acid and potassium nitrate (B79036) (KNO₃). The reaction is generally carried out by slowly adding potassium nitrate to a solution of 2,6-dichloropyridine in concentrated sulfuric acid, followed by heating for several hours.
A more recent and efficient method employs oleum (B3057394) (fuming sulfuric acid) in conjunction with nitric acid. This process is advantageous as it allows for the use of lower molar ratios of nitric acid to 2,6-dichloropyridine and can minimize the evolution of hazardous nitrogen oxide fumes. google.com The reaction temperature for this method typically ranges from 85°C to 150°C. google.com Furthermore, the addition of a catalyst, such as sulfamic acid, to the sulfuric acid and nitric acid mixture has been shown to result in stable yields of over 80%. google.com
Below is a table summarizing various synthetic conditions for the nitration of 2,6-dichloropyridine.
| Reagents | Temperature | Reaction Time | Yield |
| Conc. H₂SO₄, Fuming HNO₃ | 0°C then 65°C | 2 hours | ~46% |
| Conc. H₂SO₄, KNO₃ | Room temp. then 120°C | 10 hours | 80% |
| 10-65% Oleum, HNO₃ | 85°C - 150°C | 5.5 hours | 77% (corrected) |
| H₂SO₄, HNO₃, Sulfamic acid | 110°C - 120°C | 30 hours | 82% |
Generation of Other Key Halogenated Pyridine (B92270) Intermediates
The synthesis of functionalized pyridines often relies on the generation of various halogenated intermediates. Beyond 2,6-dichloro-3-nitropyridine, other halogenated pyridines can be synthesized and utilized in multi-step synthetic pathways. The functionalization of the pyridine ring can be achieved through several strategies.
Direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring. However, methods have been developed for the regioselective halogenation of pyridines. For instance, the use of designed phosphine (B1218219) reagents can install a phosphonium (B103445) salt at the 4-position of pyridines, which can then be displaced by a halide nucleophile. researchgate.net Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve 3-selective halogenation. researchgate.net
For the synthesis of more complex, functionalized halogenated pyridines, halogen/metal exchange reactions are frequently employed. These reactions, followed by the addition of electrophiles, allow for the introduction of a wide range of functional groups onto the pyridine scaffold. researchgate.net Additionally, pyridine N-oxides are versatile intermediates that can be activated for the introduction of halogens at the 2- or 4-positions using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). nih.govacs.org
Nucleophilic Aromatic Substitution (SNAr) Approaches for Benzyloxy Group Introduction
The introduction of the benzyloxy group onto the 2,6-dichloro-3-nitropyridine core is a critical step in the synthesis of the target molecule. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Displacement of Halogen by Benzyl (B1604629) Alcohol Derivatives under Basic Conditions
The SNAr reaction involves the displacement of one of the chlorine atoms of 2,6-dichloro-3-nitropyridine by a benzyl alcohol derivative. This reaction is carried out under basic conditions, which serve to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl oxide anion.
Commonly used bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K₂CO₃). The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) being frequently employed to facilitate the reaction.
A representative reaction scheme is as follows:
A general representation of the SNAr reaction where benzyl alcohol, in the presence of a base, displaces the chlorine at the C-2 position of 2,6-dichloro-3-nitropyridine.Mechanistic Considerations of SNAr Reactions in Halogenated Nitropyridine Systems
The SNAr reaction on halogenated nitropyridine systems proceeds via a two-step addition-elimination mechanism. The pyridine ring, being electron-deficient, is further activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group. wikipedia.orgmasterorganicchemistry.com
The first step of the mechanism involves the attack of the nucleophile (benzyl oxide anion) on the electron-deficient carbon atom bearing a halogen. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group.
The regioselectivity of the attack, favoring the C-2 position over the C-6 position, is a key aspect of this reaction. The nitro group at the 3-position activates both the ortho (C-2) and para (C-6) positions towards nucleophilic attack through resonance stabilization of the Meisenheimer complex. However, the inductive effect of the nitro group, which is strongest at the adjacent C-2 position, makes this position more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com This kinetic control leads to the preferential formation of the 2-substituted product. stackexchange.com
The second step of the mechanism is the elimination of the leaving group (chloride ion) from the Meisenheimer complex, which restores the aromaticity of the pyridine ring and yields the final product. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile and the formation of the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
Direct Nitration Strategies and Regioselectivity
An alternative synthetic route to this compound involves the direct nitration of a precursor that already contains the benzyloxy and chloro substituents, namely 2-(benzyloxy)-6-chloropyridine. This approach changes the order of the synthetic steps, introducing the nitro group after the benzyloxy group has been installed.
The nitration of 2-chloro-6-alkoxypyridines has been described, providing a close analogy for the nitration of 2-(benzyloxy)-6-chloropyridine. The reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at temperatures ranging from 0 to 40°C. google.com A key factor for achieving high regioselectivity is the order of addition of the reagents. Adding the 2-chloro-6-alkoxypyridine to the nitrating mixture, rather than the other way around, has been shown to minimize the formation of the undesired 2-chloro-6-alkoxy-5-nitropyridine isomer. google.com
The regioselectivity of this nitration is governed by the directing effects of the substituents on the pyridine ring. The benzyloxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The pyridine nitrogen is deactivating towards electrophilic substitution. In this case, the nitration is expected to occur at the positions activated by the benzyloxy group and not strongly deactivated by the other substituents. The 3-position is ortho to the activating benzyloxy group at the 2-position, making it a favorable site for electrophilic attack by the nitronium ion (NO₂⁺).
Nitration of Pyridine and Pyridine Derivatives to Introduce Nitro Groups
The direct nitration of pyridine is a notoriously challenging reaction. The nitrogen atom in the pyridine ring is basic and readily protonates under the strongly acidic conditions typical for electrophilic aromatic substitution, forming a pyridinium (B92312) ion. This positively charged species is heavily deactivated towards electrophilic attack, making reactions like nitration with standard nitric acid/sulfuric acid mixtures result in very low yields. researchgate.netrsc.org
To overcome this deactivation, more forceful conditions or alternative strategies are required. A common method involves the use of fuming sulfuric acid (oleum) in the nitrating mixture. This approach was successfully employed in the synthesis of 2,6-dichloro-3-nitropyridine from 2,6-dichloropyridine. google.com Another effective nitrating system is dinitrogen pentoxide (N2O5), which can react with pyridine to form an N-nitropyridinium ion. researchgate.net Subsequent rearrangement can lead to the desired C-nitrated product. researchgate.net
In the context of synthesizing this compound, a plausible route involves the nitration of the precursor 2-(benzyloxy)-6-chloropyridine. A similar transformation has been documented for the synthesis of 2-chloro-6-alkoxy-3-nitropyridines, where the corresponding 2-chloro-6-alkoxypyridine is treated with nitric acid. google.com For instance, 2-chloro-6-methoxypyridine (B123196) is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. guidechem.com
Control of Regioselectivity in Nitration Reactions
Achieving the correct substitution pattern is critical. In electrophilic substitution of pyridine derivatives, the existing substituents on the ring play a crucial role in directing the incoming electrophile. The pyridine nitrogen itself is a powerful meta-directing group in its protonated form.
For a precursor like 2-(benzyloxy)-6-chloropyridine, the substituents guide the nitration to the C3 position. The benzyloxy group at C2 and the chloro group at C6 are both ortho-, para-directing. The position para to the C6 chloro group is C3, and the position ortho to the C2 benzyloxy group is also C3. This alignment of directing effects strongly favors the introduction of the nitro group at the C3 position, leading to the desired this compound isomer.
This regiochemical outcome is consistently observed in related systems. The nitration of 2,6-dichloropyridine, for example, yields 2,6-dichloro-3-nitropyridine. google.com Similarly, the nitration of 2-chloro-6-alkoxypyridines consistently produces 2-chloro-6-alkoxy-3-nitropyridines. google.com The mechanism involves the formation of a sigma complex (also known as a Wheland intermediate), and the stability of this intermediate determines the regioselectivity. nih.gov The formation of the sigma complex for substitution at C3 is energetically favored due to the electronic influence of the existing substituents.
Transition-Metal-Catalyzed and Transition-Metal-Free Approaches to Pyridyl Ether Formation
The formation of the C-O-C ether linkage is the second critical step in the synthesis. This can be accomplished either before or after the nitration step. If starting from a nitrated precursor like 2,6-dichloro-3-nitropyridine, a nucleophilic substitution reaction is required to introduce the benzyloxy group. Both modern transition-metal-catalyzed methods and classical transition-metal-free approaches are available for this purpose.
Palladium-Catalyzed Etherification Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for the formation of C–O bonds. These reactions, often referred to as Buchwald-Hartwig amination/etherification, can couple aryl halides with alcohols to form aryl ethers. acs.org The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol (or its corresponding alkoxide) and subsequent reductive elimination to yield the ether product and regenerate the catalyst.
The use of bulky biarylphosphine ligands is often crucial for promoting the desired reductive elimination step and achieving high yields under mild conditions. acs.org This methodology is broadly applicable to a wide range of (hetero)aryl halides and could be employed to couple benzyl alcohol with a suitable chloronitropyridine precursor. acs.orgrsc.org
Copper-Catalyzed Etherification Reactions
Copper-catalyzed reactions provide another major pathway for the synthesis of aryl ethers. The Chan-Lam-Evans coupling, for example, facilitates the formation of an aryl ether bond by reacting an alcohol with an arylboronic acid in the presence of a copper catalyst, often Cu(OAc)2. acs.org This method is known for its mild reaction conditions and tolerance of various functional groups. nih.gov An alternative copper-catalyzed approach involves the cross-coupling of alcohols with organotrifluoroborate salts. acs.orgnih.gov These methods offer a complementary strategy to palladium-catalyzed reactions for the construction of the pyridyl ether linkage in this compound.
Williamson Ether Synthesis and Related Base-Mediated Methods
The Williamson ether synthesis is a classic, robust, and widely used method for preparing ethers that operates without a transition-metal catalyst. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.commasterorganicchemistry.com It involves the reaction of an alkoxide ion with a primary alkyl halide or other substrate with a good leaving group. khanacademy.orglumenlearning.com
In the context of this compound synthesis, this method is highly applicable. The synthesis would involve deprotonating benzyl alcohol with a strong base, such as sodium hydride (NaH), to form the sodium benzoxide nucleophile. This alkoxide would then attack an electrophilic pyridine derivative, such as 2,6-dichloro-3-nitropyridine. The electron-withdrawing nitro group at C3 and the pyridine nitrogen atom activate the chloro group at C2 towards nucleophilic aromatic substitution, facilitating the displacement of the chloride ion by the benzoxide to form the desired ether. A direct analogy is the synthesis of 2-chloro-6-methoxypyridine, which can be prepared by reacting 2,6-dichloropyridine with methanol (B129727) in the presence of sodium hydroxide (B78521). guidechem.com
Optimization of Reaction Conditions and Yield Enhancement
Optimizing the reaction conditions is essential for maximizing yield, ensuring purity, and improving the safety and scalability of the synthesis. For the nitration step, significant improvements have been developed over classical methods. The use of oleum in the nitration of 2,6-dichloropyridine allows for lower molar ratios of nitric acid to be used and minimizes the evolution of hazardous nitrogen oxide fumes, which is a major benefit for large-scale production. google.com
Below is a table summarizing typical conditions for the nitration of a dichloropyridine precursor.
| Reactant | Nitrating Agent | Molar Ratio (HNO₃:Substrate) | Temperature | Yield | Reference |
| 2,6-Dichloropyridine | HNO₃ in 65% Oleum | 1.5:1 | 68-134 °C | 77% (corrected) | google.com |
This interactive table highlights key parameters for the nitration reaction, demonstrating how the use of oleum allows for a significantly lower ratio of nitric acid compared to older methods that required ratios greater than 10:1. google.com
Solvent Effects in Synthetic Pathways
The choice of solvent is a critical factor in the synthesis of this compound, as it influences the solubility of reactants, the rate of reaction, and the stability of intermediates. The reaction generally proceeds via a polar mechanism involving the formation of a charged intermediate known as a Meisenheimer complex. Therefore, polar solvents are typically employed to stabilize this intermediate and facilitate the reaction.
Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used. These solvents are effective at solvating the cationic counter-ion of the base and the polar reactants, without participating in hydrogen bonding that could deactivate the nucleophile. For instance, in analogous syntheses of similar compounds like 2-(benzyloxy)-5-chloro-3-nitropyridine, DMF and THF have been successfully used, leading to high yields. In one pathway, the use of DMF at 80°C resulted in yields between 70-85%. Another method employed THF, with the reaction proceeding from 0°C to room temperature.
Polar protic solvents, such as alcohols (e.g., methanol, ethylene (B1197577) glycol), can also be used. While they can solvate both the nucleophile and the electrophile, their ability to hydrogen bond can sometimes slow the reaction by stabilizing the nucleophile. However, in many nucleophilic aromatic substitutions, the use of the alcohol corresponding to the desired alkoxy group (or a high-boiling alcohol like ethylene glycol) can be effective, often driven by high temperatures. For example, the synthesis of 2-anilino-3-nitropyridine derivatives has been successfully carried out by heating the reactants in ethylene glycol.
The selection of the solvent often involves a trade-off between reaction rate, yield, and ease of purification.
Table 1: Effect of Different Solvents on Analogous Etherification Reactions
| Solvent | Solvent Type | Typical Conditions | Observed Outcome in Analogous Reactions |
|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | 80°C, 12 hours | High yields (70-85%) reported for similar isomer synthesis. |
| Tetrahydrofuran (THF) | Polar Aprotic | 0°C to Room Temp, 2-3 hours | Good yields (65-75%) with strong bases like NaH. |
| Methanol | Polar Protic | 25-40°C, 2-5 hours | Effective for methoxylation reactions, suggesting alcohols can serve as both solvent and reactant. |
| Ethylene Glycol | Polar Protic | Heated/Reflux | Used for substitutions with aniline (B41778) derivatives, demonstrating utility for higher temperature reactions. guidechem.com |
Role of Bases and Catalysts in Ether Formation
The formation of the ether linkage in this compound requires the deprotonation of benzyl alcohol to form the more potent benzyl alkoxide nucleophile. The choice of base is crucial as its strength dictates the concentration of the active nucleophile and can influence the reaction rate and potential side reactions.
Strong Bases: Strong bases like sodium hydride (NaH) are highly effective for this transformation. NaH irreversibly deprotonates the alcohol, generating a high concentration of the benzyl alkoxide. This method is often rapid and can be performed at lower temperatures, typically starting at 0°C and allowing the reaction to warm to room temperature. vulcanchem.com The use of such a strong base ensures the reaction proceeds to completion, often in just a few hours.
Weaker Bases: Weaker inorganic bases, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), are also widely used. These bases establish an equilibrium with the alcohol, generating a lower but sufficient concentration of the alkoxide to drive the reaction forward. Reactions using carbonate bases typically require higher temperatures (e.g., 80°C or higher) and longer reaction times (12 hours or more) to achieve high conversion. vulcanchem.com While slower, this method can be advantageous as it is often less expensive, easier to handle on a large scale, and can be more selective than using very strong bases. In related syntheses, sodium hydroxide has also been used effectively in combination with an alcohol solvent. guidechem.com
The term "catalyst" in this context usually refers to the base, which is consumed stoichiometrically to neutralize the HCl formed during the reaction but is catalytic in the sense that it generates the active nucleophile. In some cases, phase-transfer catalysts can be employed to facilitate the reaction between an aqueous base phase and an organic phase containing the reactants, though this is less common for this specific type of transformation.
Table 2: Influence of Bases on Benzyl Ether Formation in Analogous Reactions
| Base | Base Strength | Typical Solvent | Typical Conditions | Key Characteristics |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Strong | THF | 0°C to Room Temp, 2-3 hours | Irreversible deprotonation; fast reaction at lower temperatures. vulcanchem.com |
| Potassium Carbonate (K₂CO₃) | Moderate | DMF | 80°C, 12 hours | Equilibrium deprotonation; requires higher temperatures and longer times. vulcanchem.com |
| Sodium Methoxide (B1231860) (CH₃ONa) | Strong | Methanol | 15°C to 30°C, 4-5 hours | Highly effective for alkoxylation; demonstrates alkoxide reactivity. chemicalbook.com |
| Sodium Hydroxide (NaOH) | Strong | Methanol | Reflux | Used for methoxylation, indicating its utility in forming alkoxides in situ. guidechem.com |
Temperature and Time Parameters for Reaction Control
Temperature and reaction time are interdependent parameters that must be carefully controlled to ensure optimal yield and purity of this compound. The selected conditions are highly dependent on the reactivity of the substrate, the nucleophile, and the choice of solvent and base.
Higher temperatures generally increase the reaction rate, allowing for shorter reaction times. For example, when using a weaker base like potassium carbonate in DMF, heating to 80°C for 12 hours is necessary to drive the reaction to completion. vulcanchem.com In contrast, the use of a powerful base like sodium hydride allows the reaction to proceed efficiently at much lower temperatures, from 0°C to room temperature, and is typically complete within 2 to 3 hours. vulcanchem.com
Careful temperature control is also essential to minimize side reactions. At excessively high temperatures, degradation of the starting material or product can occur. Furthermore, in di-substituted substrates like 2,6-dichloro-3-nitropyridine, high temperatures could potentially lead to a lack of selectivity and the formation of the di-substituted by-product, 2,6-bis(benzyloxy)-3-nitropyridine, although the substitution at the 2-position is electronically favored.
Monitoring the reaction progress, often by Thin Layer Chromatography (TLC), is crucial to determine the optimal reaction time. chemicalbook.com The reaction is typically allowed to proceed until the starting material (2,6-dichloro-3-nitropyridine) is fully consumed, at which point the reaction is quenched to prevent by-product formation. For instance, in the synthesis of 2-amino-6-methoxy-3-nitropyridine, the reaction was maintained at 25°-30°C for 4-5 hours, with completion monitored by TLC. chemicalbook.com Similarly, the nitration of 2,6-dichloropyridine to its precursor can take anywhere from 5 to 30 hours at temperatures ranging from 20°C to 120°C. google.comgoogle.com This illustrates the wide range of conditions that can be applied depending on the specific reagents and catalysts used.
Table 3: Summary of Temperature and Time Parameters in Related Syntheses
| Base/Solvent System | Temperature Range | Typical Reaction Time | Notes |
|---|---|---|---|
| NaH / THF | 0°C to Room Temperature | 2 - 3 hours | Fast reaction due to the strong base. vulcanchem.com |
| K₂CO₃ / DMF | 80°C | 12 hours | Higher temperature needed to compensate for the weaker base. vulcanchem.com |
| Sodium Methoxide / Methanol | 15°C - 30°C | 4 - 5 hours | Mild conditions are effective for the highly reactive methoxide. chemicalbook.com |
| Aqueous Ammonia (B1221849) / Methanol | 35°C - 40°C | 2 hours | Demonstrates that mild heating can be sufficient for other nucleophiles. google.com |
Chemical Reactivity and Transformation Pathways of 2 Benzyloxy 6 Chloro 3 Nitropyridine
Reactivity of the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine (B92270) ring. It functions both as a site for chemical reduction and as a powerful activating group for nucleophilic aromatic substitution.
The nitro group of 2-(Benzyloxy)-6-chloro-3-nitropyridine can be readily reduced to an amino group, yielding 2-(benzyloxy)-6-chloropyridin-3-amine. This transformation is a common and crucial step in the synthesis of various more complex heterocyclic compounds, particularly in the development of pharmaceutical intermediates. A variety of reducing agents and conditions can be employed to achieve this conversion, with the choice often depending on the presence of other functional groups in the molecule and the desired chemoselectivity.
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. For instance, stannous chloride (SnCl₂) in refluxing methanol (B129727) or iron powder in acetic acid are effective for this type of reduction. guidechem.comgoogle.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a widely used method.
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups This table presents common reagents used for the reduction of aromatic nitro groups to amines, applicable to this compound.
| Reagent/Catalyst | Solvent(s) | Typical Conditions | Reference(s) |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | Methanol, Ethanol | Reflux | guidechem.comgoogle.com |
| Iron (Fe) powder | Acetic Acid, Ethanol/Water | Heating | orgsyn.org |
| Catalytic Hydrogenation (H₂ gas) | Palladium on Carbon (Pd/C) | Room temperature, atmospheric or elevated pressure | organic-chemistry.org |
| Tetrahydroxydiboron [B₂(OH)₄] | 4,4'-bipyridine (catalyst) | Room temperature, rapid reaction | guidechem.com |
Participation in Nucleophilic Aromatic Substitution as an Activating Group
The nitro group is a potent activating group for nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing ability, through both inductive and resonance effects, depletes the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. stackexchange.comnih.gov In the structure of this compound, the nitro group is positioned at C3. This location is ortho to the benzyloxy group at C2 and meta to the chlorine atom at C6.
For SNAr to be effective, the activating group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. While the nitro group is meta to the chlorine, the pyridine nitrogen itself also acts as an electron-withdrawing group, activating the C2 and C6 positions for nucleophilic attack. The combined electron-withdrawing effects of the nitro group and the ring nitrogen significantly enhance the electrophilicity of the carbon atom bearing the chlorine, thereby facilitating its displacement by nucleophiles. stackexchange.com
Reactivity of the Halogen (Chlorine) Substituent
The chlorine atom at the C6 position is a key site for functionalization, primarily through nucleophilic displacement and palladium-catalyzed cross-coupling reactions.
The chlorine atom at the C6 position of the pyridine ring is activated towards nucleophilic aromatic substitution. This reactivity is enhanced by the cumulative electron-withdrawing effects of the ring nitrogen atom (which is para to the C6 position) and the nitro group at C3. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
For example, reactions with primary and secondary amines lead to the formation of the corresponding 6-amino-substituted pyridine derivatives. guidechem.comguidechem.com Similarly, reaction with sodium methoxide (B1231860) in methanol results in the displacement of the chlorine to yield the corresponding 6-methoxy derivative. google.comchemicalbook.com These reactions are fundamental in building more complex molecular scaffolds from the this compound template.
Table 2: Examples of Nucleophilic Displacement of Chlorine in Nitropyridine Systems This table provides representative examples of nucleophilic substitution reactions on chloro-nitropyridine scaffolds.
| Nucleophile | Product Type | Typical Conditions | Reference(s) |
| Substituted Anilines | 2-Anilino-3-nitropyridine derivatives | Ethylene (B1197577) glycol, heat | guidechem.com |
| Morpholine | 4-(3-nitropyridin-2-yl)morpholine | Base, organic solvent | guidechem.com |
| Sodium Methoxide | 6-Methoxy-3-nitropyridine derivative | Methanol, 25-30°C | google.comchemicalbook.com |
| Ammonia (B1221849) | 6-Amino-3-nitropyridine derivative | Aqueous ammonia in methanol, 35-40°C | google.com |
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira)
The chlorine atom at C6 also serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are powerful tools for introducing aryl, vinyl, or alkynyl groups at this position.
The Suzuki coupling reaction, which pairs an organoboron reagent (like a boronic acid or ester) with an organohalide, can be used to form biaryl structures. While specific examples for this compound are not extensively documented, related structures like 2-benzyloxy-4-chloro-3-nitropyridine have been successfully used in Suzuki couplings with 3-pyridyl boronic acids. nih.govnih.gov
The Sonogashira coupling allows for the direct connection of a terminal alkyne to the pyridine ring. organic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. It is a highly efficient method for synthesizing arylethynyl-substituted pyridines. researchgate.net
Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Halopyridines This table outlines conditions for Suzuki and Sonogashira reactions applicable to the C6-Cl position of the target molecule.
| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent(s) | Reference(s) |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd₂(dba)₃ / Ligand (e.g., phosphine) | KF, K₂CO₃ | Dioxane | nih.govnih.gov |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (B128534) (Et₃N) | DMSO, THF | organic-chemistry.orgresearchgate.net |
Reactivity of the Benzyloxy Moiety
The benzyloxy group (BnO) at the C2 position is primarily employed as a protecting group for the corresponding pyridin-2-one tautomer. Its principal chemical transformation is its removal, a process known as debenzylation, to unmask the hydroxyl group.
Cleavage Reactions of the Ether Linkage
Catalytic Hydrogenolysis: This is the most common and generally mildest method for benzyl (B1604629) ether deprotection. organic-chemistry.org The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The process reduces the benzyl group to toluene, liberating the free hydroxyl group.
Acid-Catalyzed Cleavage: Strong acids can effect the cleavage of benzyl ethers, although this method is less common due to the harsh conditions required, which may not be compatible with sensitive substrates. organic-chemistry.org
Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. semanticscholar.org For instance, reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective, particularly for derivatives like p-methoxybenzyl ethers. organic-chemistry.org A protocol for cleaving o- and p-nitrobenzyl ethers using aqueous sodium hydroxide (B78521) in methanol has also been developed, which proceeds through a presumed oxidation at the benzylic position. nih.gov Given the presence of the nitro group on the pyridine ring, such oxidative or base-mediated methods could be applicable.
Lewis Acid-Mediated Cleavage: Strong Lewis acids are also capable of cleaving benzyl ethers. A notable method employs a boron trichloride (B1173362)–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for efficient debenzylation under mild conditions while tolerating a variety of other functional groups. organic-chemistry.org
Table 1: Common Reagents for Benzyl Ether Cleavage This table is interactive. Users can sort by Reagent, Type, or Typical Conditions.
| Reagent | Type of Cleavage | Typical Conditions |
|---|---|---|
| H₂, Pd/C | Hydrogenolysis | Methanol or Ethanol solvent, room temperature, atmospheric pressure |
| BCl₃·SMe₂ | Lewis Acid | Dichloromethane solvent, -78 °C to room temperature |
| DDQ | Oxidation | Dichloromethane/water, room temperature |
| Aqueous NaOH | Base-mediated Oxidation | Methanol/water solvent, 75 °C (for nitrobenzyl groups) nih.gov |
Oxidative Transformations
Beyond the oxidative cleavage of the benzyloxy group, other parts of the this compound molecule can potentially undergo oxidation. The pyridine nitrogen atom, being a tertiary amine embedded in an aromatic ring, is susceptible to N-oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) could convert it to the corresponding pyridine N-oxide. This transformation would further increase the electron deficiency of the pyridine ring, potentially enhancing its reactivity toward nucleophiles. The oxidation of 2-methyl-3-nitropyridines to their N-oxides has been demonstrated, suggesting this pathway is viable. nih.gov
In studies involving aminopyridines, OH radicals have been shown to react via addition to the pyridine ring, with subsequent reaction with oxygen leading to the formation of peroxy radicals. doi.org While the conditions are specific to pulse radiolysis, it highlights the ring's capacity to react with potent oxidizing species. The nitro group and the chloro substituent are generally stable to further oxidation under typical conditions.
Concerted and Cascade Reactions Involving Multiple Functional Groups
While specific literature on concerted or cascade reactions involving this compound is limited, the molecule's architecture allows for the theoretical design of such sequences. A plausible cascade reaction could be initiated by a nucleophilic aromatic substitution (SNAr) at the C-6 position to displace the chloride. The newly introduced substituent could then participate in a subsequent intramolecular reaction. For example, if the incoming nucleophile contains a suitably positioned functional group, it could trigger a cyclization or a rearrangement.
Furthermore, some recent studies have proposed that certain SNAr reactions, traditionally viewed as stepwise processes proceeding through a distinct Meisenheimer intermediate, may in fact occur via a concerted mechanism. masterorganicchemistry.comresearchgate.net In such a pathway, the bond formation with the nucleophile and the bond cleavage with the leaving group would occur in a single transition state.
A hypothetical sequential reaction could involve:
SNAr Reaction: A nucleophile (e.g., an amine or thiol) displaces the chlorine atom at the C-6 position.
Debenzylation: Subsequent treatment with a reagent like BCl₃·SMe₂ or catalytic hydrogenation would cleave the benzyl ether at C-2, revealing the 2-pyridone tautomer.
This two-step, one-pot sequence would allow for rapid diversification of the core structure, transforming all three key functional group sites.
Mechanistic Investigations of Key Reactions
Detailed Reaction Pathways for SNAr and Vicarious Nucleophilic Substitution
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group. The chlorine atom at the C-6 position is an excellent leaving group in this context. The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
Addition Step: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the chlorine (C-6). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group and the ring nitrogen atom. libretexts.orgwikipedia.org This delocalization provides significant stabilization for the intermediate.
Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.
Vicarious Nucleophilic Substitution (VNS): VNS is a powerful reaction for the C-H functionalization of electron-deficient aromatic compounds like nitropyridines. organic-chemistry.org It allows for the formal substitution of a hydrogen atom with a carbon-centered nucleophile. For this compound, the most likely site for VNS is the C-4 position, which is para to the activating nitro group. The mechanism involves a nucleophile that carries its own leaving group (LG). acs.orgnih.gov
Addition Step: A carbanion, stabilized by an adjacent group and bearing a leaving group (e.g., ⁻CH(R)LG), adds to the electron-deficient C-4 position of the pyridine ring. This forms an anionic σ-adduct (a Meisenheimer-type adduct). nih.govacs.org
β-Elimination Step: A base removes the proton from the C-4 position, and this is followed by the elimination of the leaving group (LG⁻) from the nucleophile's side chain. This process re-aromatizes the pyridine ring and results in the net substitution of the C-4 hydrogen. acs.orgnih.gov
Role of Substituent Effects on Reaction Rates and Selectivity
The reactivity and regioselectivity of reactions on the this compound ring are governed by the electronic and steric properties of its substituents.
In SNAr Reactions: The rate of SNAr is dramatically increased by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate via resonance. masterorganicchemistry.comlibretexts.orglibretexts.org
Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly activates the ring. It is positioned meta to the C-6 chloro leaving group, meaning its stabilizing effect is primarily inductive rather than through direct resonance delocalization of the charge from the C-6 position. However, it is ortho to the C-2 benzyloxy group.
Ring Nitrogen: The pyridine nitrogen acts as a strong electron-withdrawing group, particularly for positions para (C-4) and ortho (C-2, C-6) to it. It is para to the C-6 chloro group, providing powerful resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at C-6.
Chloro Group (-Cl): It is an effective leaving group and also contributes an inductive electron-withdrawing effect that activates the ring.
Benzyloxy Group (-OBn): This group has a dual effect. It is inductively electron-withdrawing but can be electron-donating through resonance. Its position at C-2, ortho to the nitro group, may also exert a steric influence on the approach of nucleophiles.
The combined effect of the ring nitrogen (para) and the nitro group (meta) makes the C-6 position highly electrophilic and susceptible to SNAr.
In VNS Reactions: The regioselectivity of VNS is dictated almost entirely by the nitro group, directing the incoming nucleophile to the available ortho (C-2, C-4) or para (C-4) positions. organic-chemistry.orgntnu.no
Directing Effect: The nitro group at C-3 directs VNS to the C-4 position (para). The C-2 position is already substituted.
Steric Effects: Steric hindrance can be a critical factor in the β-elimination step of the VNS mechanism. acs.org For the reaction to proceed, the newly formed anionic center on the side chain must achieve a planar conformation with the pyridine ring to allow for effective resonance stabilization. acs.orgresearchgate.net The presence of the adjacent benzyloxy group at C-2 and the chloro group at C-6 could potentially create steric crowding that hinders this required planarization, possibly slowing down or inhibiting the elimination step for very bulky VNS reagents. researchgate.net
Table 2: Influence of Substituents on Key Reactions This table summarizes the primary electronic and steric effects of each group on the reactivity of this compound.
| Substituent | Position | Effect on SNAr at C-6 | Effect on VNS at C-4 |
|---|---|---|---|
| **Nitro (-NO₂) ** | 3 | Activating (Inductive) | Strongly Directing (Electronic) |
| Ring Nitrogen | 1 | Strongly Activating (Resonance) | Activating (Electronic) |
| Chloro (-Cl) | 6 | Leaving Group & Activating (Inductive) | Steric Hindrance (Potential) |
| Benzyloxy (-OBn) | 2 | Steric Hindrance & Weak Electronic Effect | Steric Hindrance (Potential) |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides precise information about the chemical environment of atoms, allowing for the determination of the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2-(Benzyloxy)-6-chloro-3-nitropyridine is expected to exhibit distinct signals corresponding to the protons of the benzyloxy group and the pyridine (B92270) ring. The benzylic protons (O-CH₂) would likely appear as a singlet in the range of 5.0-5.5 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom and the pyridine ring. The protons of the phenyl group are expected to resonate in the aromatic region, typically between 7.2 and 7.5 ppm. The two protons on the pyridine ring would appear as doublets, with their chemical shifts influenced by the electron-withdrawing nitro and chloro substituents. Specifically, the proton at the 5-position is anticipated to be downfield of the proton at the 4-position due to the anisotropic effect of the nitro group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-4 | ~7.5 - 7.7 | d |
| Pyridine H-5 | ~8.2 - 8.4 | d |
| Benzylic CH₂ | ~5.4 | s |
| Phenyl H (o, m, p) | ~7.3 - 7.5 | m |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 12 carbon atoms. The carbon atoms of the pyridine ring would appear in the aromatic region, with their chemical shifts significantly affected by the substituents. The carbon bearing the chloro group (C-6) and the carbon bearing the benzyloxy group (C-2) would be found at lower field strengths. The carbon attached to the nitro group (C-3) would also be significantly deshielded. The benzylic carbon (O-CH₂) is expected around 70 ppm, while the phenyl carbons would resonate in the typical aromatic range of 127-136 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | ~160 |
| Pyridine C-3 | ~140 |
| Pyridine C-4 | ~120 |
| Pyridine C-5 | ~145 |
| Pyridine C-6 | ~150 |
| Benzylic CH₂ | ~71 |
| Phenyl C (ipso) | ~135 |
| Phenyl C (o, m, p) | ~128 - 129 |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the two pyridine protons (H-4 and H-5), confirming their adjacent positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would show cross-peaks connecting the pyridine protons to their respective carbons (H-4 to C-4 and H-5 to C-5), the benzylic protons to the benzylic carbon, and the phenyl protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the benzylic protons and the pyridine C-2, as well as the ipso-carbon of the phenyl ring. Correlations between the pyridine protons and adjacent carbons would further solidify the assignment of the pyridine ring structure.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The C-Cl stretching vibration would likely appear in the fingerprint region, typically around 700-800 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the benzyloxy group would be expected around 1250 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H (CH₂) | Stretching | 2850-2960 |
| NO₂ | Asymmetric Stretching | 1520-1560 |
| NO₂ | Symmetric Stretching | 1340-1370 |
| Aromatic C=C/C=N | Stretching | 1400-1600 |
| C-O (Ether) | Stretching | ~1250 |
| C-Cl | Stretching | 700-800 |
Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals, changes in polarizability result in strong Raman signals. For this compound, the symmetric stretching vibration of the nitro group is often more intense in the Raman spectrum than the asymmetric stretch. The breathing modes of the aromatic rings (pyridine and phenyl) would also be expected to give rise to characteristic Raman bands. The C-Cl stretch would also be observable in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of "this compound" through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate determination of the molecular mass of "this compound," allowing for the confirmation of its elemental composition. The compound, with a molecular formula of C₁₂H₉ClN₂O₃, has a theoretical monoisotopic mass of 264.03018 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Predicted mass spectrometry data for various adducts of the compound are available, which can be instrumental in identifying the molecular ion peak in an experimental spectrum. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 265.03746 |
| [M+Na]⁺ | 287.01940 |
| [M-H]⁻ | 263.02290 |
| [M+NH₄]⁺ | 282.06400 |
| [M+K]⁺ | 302.99334 |
| [M]⁺ | 264.02963 |
While specific experimental tandem mass spectrometry (MS/MS) data for "this compound" is not widely available in the public domain, the fragmentation pattern can be predicted based on its chemical structure. In an MS/MS experiment, the molecular ion (or a specific adduct) would be isolated and subjected to collision-induced dissociation (CID).
The fragmentation would likely be initiated at the weakest bonds. A primary fragmentation pathway would involve the cleavage of the benzylic ether bond. This could result in the formation of a benzyl (B1604629) cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91, a common fragment for compounds containing a benzyl group. The other fragment would be the 6-chloro-3-nitropyridin-2-olate anion or a related neutral radical, depending on the ionization mode.
Further fragmentation could involve the loss of the nitro group (-NO₂) from the pyridine ring, or the loss of a chlorine atom. The precise fragmentation pattern would provide valuable information for confirming the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Structure Determination
A search of publicly available crystallographic databases did not yield a solved crystal structure for "this compound." Therefore, detailed experimental information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, is not currently available.
X-ray crystallography, were it to be performed on a suitable single crystal of the compound, would provide unambiguous proof of its three-dimensional structure. It would reveal the planarity of the pyridine ring, the orientation of the benzyloxy and nitro substituents relative to the ring, and how the molecules pack in the crystal lattice. This information is crucial for understanding the compound's physical properties and its potential interactions in a biological or material science context.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Specific experimental UV-Vis absorption data for "this compound" is not readily found in the surveyed literature. However, the electronic transitions can be inferred from the chromophores present in the molecule.
The structure contains two main chromophoric systems: the substituted nitropyridine ring and the benzene (B151609) ring of the benzyloxy group. The pyridine and benzene rings are expected to exhibit π → π* transitions, typically in the UV region. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the oxygen of the ether linkage, an electron-donating group, are likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine and benzene.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations are foundational to the theoretical study of 2-(Benzyloxy)-6-chloro-3-nitropyridine. DFT, particularly with hybrid functionals like B3LYP, has proven effective for accurately computing the properties of various pyridine (B92270) derivatives. nih.govnih.gov These methods balance computational cost and accuracy, making them a standard for investigating the ground-state geometry, electronic structure, and vibrational modes of organic molecules. redalyc.orgresearchgate.net
The first step in the theoretical investigation of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the global minimum on the potential energy surface. redalyc.orgnih.gov Calculations are typically performed using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to yield precise bond lengths, bond angles, and dihedral angles. nih.govnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. redalyc.org
Due to the rotational freedom of the benzyloxy group around the C-O-C linkage, conformational analysis is essential. This involves calculating the relative energies of different spatial orientations (conformers) to identify the most stable, and therefore most populated, conformation under given conditions. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-Cl | 1.74 Å |
| C-NO₂ | 1.45 Å | |
| N-O (nitro) | 1.22 Å | |
| C-O (ether) | 1.36 Å | |
| O-CH₂ | 1.43 Å | |
| Bond Angles | Cl-C-N (pyridine) | 116° |
| C-C-NO₂ | 118° | |
| C-O-CH₂ | 117° |
Note: The data in this table is illustrative, based on typical values for similar molecular structures, and represents the expected output from a DFT calculation.
The electronic properties of this compound are primarily understood through Frontier Molecular Orbital (FMO) theory. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap (Egap) is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net For this molecule, the HOMO is expected to be localized on the electron-rich benzyloxy and pyridine rings, while the LUMO is likely centered on the electron-withdrawing nitro group and the pyridine ring.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution. nih.gov For this compound, the MEP map would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group and the pyridine nitrogen, highlighting these as sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms. nih.govaimspress.com
Table 2: Predicted Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -3.2 eV |
| HOMO-LUMO Gap (Egap) | 3.6 eV |
Note: These values are representative for nitropyridine derivatives and serve as an illustration of typical DFT outputs. aimspress.comresearchgate.net
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov DFT calculations can predict the frequencies of the fundamental vibrational modes of this compound. researchgate.netcore.ac.uk Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C=N bond, the asymmetric and symmetric stretches of the NO₂ group, or the bending of C-H bonds. mdpi.comresearchgate.net
To improve the correlation between theoretical and experimental results, calculated harmonic frequencies are often multiplied by a scaling factor to account for anharmonicity and other systematic errors in the computational method. redalyc.org The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode. nih.gov
Table 3: Illustrative Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| NO₂ Asymmetric Stretch | ~1530 |
| C=N/C=C Ring Stretch | 1600-1450 |
| NO₂ Symmetric Stretch | ~1350 |
| C-Cl Stretch | ~750 |
| Ring Bending Modes | < 600 |
Note: This table presents typical frequency ranges for the functional groups present in the molecule, as would be predicted by DFT calculations. core.ac.ukresearchgate.netnih.gov
Reaction Mechanism Elucidation through Computational Modeling
Beyond static molecular properties, computational modeling can elucidate the dynamic processes of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify pathways, intermediates, and transition states, providing a detailed mechanistic understanding that is often inaccessible through experimental means alone.
For reactions involving this compound, such as nucleophilic aromatic substitution at the chlorine-bearing carbon, computational modeling can be used to locate the transition state structure. researchgate.net The transition state is the highest energy point on the reaction coordinate, and its geometry and energy are critical for understanding the reaction's kinetics.
Calculations can determine the activation energy barrier, which is the energy difference between the reactants and the transition state. A higher energy barrier corresponds to a slower reaction rate. This information is invaluable for predicting reactivity and optimizing reaction conditions.
Chemical reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction rates and mechanisms. Computational studies can incorporate solvent effects using various models. researchgate.net
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a uniform dielectric continuum. redalyc.orgscirp.org This approach is computationally efficient and often provides a good approximation of bulk solvent effects on the electronic structure and energies of the solute. researchgate.net Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture by accounting for specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost. The choice of model depends on the specific system and the level of accuracy required. researchgate.netscirp.org
Prediction of Reactivity and Selectivity
Computational chemistry offers a suite of methods to predict the reactivity and selectivity of this compound. The reactivity of this molecule is largely dictated by the electronic effects of its substituents on the pyridine ring. The chloro, nitro, and benzyloxy groups all influence the electron density distribution, which in turn governs the susceptibility of different sites to nucleophilic or electrophilic attack.
Density Functional Theory (DFT) is a commonly employed method for these predictions. By calculating the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the molecule's reactivity. A low HOMO-LUMO gap generally suggests high reactivity. For this compound, the electron-withdrawing nature of the nitro and chloro groups, combined with the presence of the pyridine nitrogen, is expected to significantly lower the LUMO energy, making the ring susceptible to nucleophilic aromatic substitution (SNAr).
Computational models can predict the most likely sites for nucleophilic attack. In the case of 2,6-dichloro-3-nitropyridine (B41883), it has been discussed that the nitro group activates both the ortho (C-2) and para (C-6) positions towards nucleophilic substitution. stackexchange.com The inductive effect of the nitro group can make the C-2 position more electron-deficient and thus more prone to attack. stackexchange.com In this compound, the benzyloxy group at C-2 and the chloro group at C-6 are potential leaving groups. Theoretical calculations can determine the activation energies for the substitution at each position, thereby predicting the regioselectivity of the reaction.
Furthermore, computational analysis can elucidate the mechanism of these substitution reactions. For nucleophilic aromatic substitutions on nitroarenes, it has been shown through theoretical calculations that the reaction can proceed through a concerted mechanism rather than a stepwise one involving a stable Meisenheimer intermediate, especially with good leaving groups like chlorine. nih.govnih.gov
The following table summarizes some computational methods and their applications in predicting the reactivity of molecules like this compound.
| Computational Method | Predicted Property | Application to this compound |
| Density Functional Theory (DFT) | Molecular orbital energies (HOMO, LUMO), electron density distribution, reaction energies. | Prediction of general reactivity, identification of electrophilic and nucleophilic sites, determination of reaction thermodynamics. |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra. | Understanding the photophysical properties and potential photochemical reactivity. |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions, intramolecular charge transfer. | Quantifying the electronic effects of substituents and their influence on reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and prediction of sites for electrophilic and nucleophilic attack. | Identifying regions of positive and negative electrostatic potential to predict intermolecular interactions. nih.gov |
Structure-Reactivity Relationships from a Theoretical Perspective
The relationship between the structure of this compound and its reactivity can be systematically investigated from a theoretical perspective. The substituents on the pyridine ring play a crucial role in determining its chemical behavior.
Theoretical studies on related pyridine derivatives have shown that the presence and position of substituents significantly affect their biological and chemical activities. For instance, a review on pyridine derivatives indicated that the presence of certain groups can enhance antiproliferative activity, while bulky groups or halogens can have varied effects. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models can be developed using computational descriptors. These models establish a mathematical relationship between the chemical structure and a specific activity or reactivity parameter. For this compound, descriptors such as atomic charges, dipole moment, and molecular orbital energies, calculated using DFT, could be correlated with experimentally observed reaction rates or biological activities of a series of related compounds.
The following table lists some of the key substituents in this compound and their expected influence on the reactivity of the pyridine ring based on general theoretical principles.
| Substituent | Position | Electronic Effect | Expected Influence on Reactivity |
| Nitro (-NO₂) group | C-3 | Strong electron-withdrawing (inductive and resonance) | Strongly activates the ring for nucleophilic aromatic substitution at C-2 and C-6. |
| Chloro (-Cl) atom | C-6 | Electron-withdrawing (inductive), weak electron-donating (resonance) | Activates the ring for nucleophilic attack and serves as a good leaving group. |
| Benzyloxy (-OCH₂Ph) group | C-2 | Electron-donating (resonance), electron-withdrawing (inductive) | Can influence the electron density at the C-2 position and potentially act as a leaving group. |
| Pyridine Nitrogen | N-1 | Electron-withdrawing (inductive) | Deactivates the entire ring towards electrophilic attack and activates it for nucleophilic attack. |
Synthetic Applications and Derivatization Strategies
Building Block in Complex Organic Synthesis
The structural framework of 2-(benzyloxy)-6-chloro-3-nitropyridine makes it a valuable starting material for the construction of intricate organic molecules. The presence of multiple reactive sites—the chloro group susceptible to nucleophilic substitution, the nitro group that can be reduced to an amine, and the benzyloxy group that can be cleaved to a hydroxyl group—provides chemists with a powerful tool for molecular design.
Precursor for Advanced Heterocyclic Scaffolds (e.g., Imidazopyridines)
One of the significant applications of this compound is as a precursor for the synthesis of advanced heterocyclic scaffolds, such as imidazopyridines. These fused bicyclic systems are of great interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The synthesis of an imidazopyridine core from this compound typically involves a two-step process. The initial step is the reduction of the 3-nitro group to a 3-amino group, which transforms the nitropyridine into a 2-substituted-3-aminopyridine derivative. This transformation is a critical gateway to a variety of cyclization reactions.
The resulting 2-(benzyloxy)-6-chloro-3-aminopyridine can then undergo cyclization with various reagents to form the imidazole (B134444) ring. For instance, reaction with an α-haloketone is a classic method to construct the imidazo[4,5-b]pyridine skeleton. This stepwise approach allows for the introduction of diversity at various positions of the final heterocyclic system, depending on the choice of the cyclizing agent. The chloro and benzyloxy groups can be retained for further functionalization or modified at different stages of the synthesis.
Synthesis of Pyridine-Containing Polycyclic Systems
The utility of this compound extends to the synthesis of more complex pyridine-containing polycyclic systems. While direct examples starting from this specific compound are not extensively documented in publicly available literature, the reactivity of the closely related 2-chloro-3-nitropyridine (B167233) provides a strong indication of its potential. For instance, 2-chloro-3-nitropyridine is known to react with primary amines to yield 2-aminopyridine (B139424) intermediates, which can then be N-acylated. Subsequent reduction of the nitro group and acid-catalyzed cyclization can lead to the formation of imidazole[4,5-b]pyridine-containing polycyclic compounds guidechem.com. This methodology highlights the potential of the this compound scaffold to serve as a foundational element in the construction of fused heterocyclic systems.
Furthermore, the general reactivity of substituted pyridines in cyclocondensation reactions suggests that this compound could be employed in the synthesis of other polycyclic aromatic systems, such as benzothieno[2,3-c]pyridines, which have been investigated as potential non-steroidal CYP17 inhibitors nih.gov. The synthetic strategies often involve the construction of a new ring fused to the pyridine (B92270) core, leveraging the reactivity of the substituents to guide the cyclization process.
Intermediate in the Design and Preparation of Novel Chemical Entities
The structural features of this compound make it a valuable intermediate in the design and preparation of novel chemical entities with potential biological activity. Nitropyridines, in general, are recognized as important precursors in the synthesis of bioactive molecules nih.gov. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, primarily at the positions ortho and para to it.
In the case of this compound, the chloro group at the 6-position is activated for displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups and molecular fragments, which is a key strategy in medicinal chemistry for exploring the structure-activity relationships of a new series of compounds. For example, derivatives of 2-chloro-3-nitropyridine have been used to synthesize potent kinase inhibitors and urease inhibitors by reacting them with appropriate amine nucleophiles.
The benzyloxy group not only serves as a protecting group for the 2-hydroxy functionality but can also be a key pharmacophoric feature in the final molecule. The presence of a benzyloxy moiety is found in several biologically active compounds and can contribute to the binding affinity of a molecule to its biological target.
Development of Functional Materials and Advanced Chemical Systems
While the primary application of this compound appears to be in the realm of fine chemical and pharmaceutical synthesis, the pyridine scaffold itself is of interest in materials science. Pyridine-containing polymers have been investigated for their potential as conductive materials and for ion-sensing applications rsc.orgresearchgate.net. The nitrogen atom in the pyridine ring can coordinate with metal ions, and this property has been exploited in the design of polymer-based sensors rsc.org.
Although specific examples of this compound being used in the development of functional materials are not prominent in the literature, its derivatization potential suggests it could be a monomer or a precursor to a monomer for polymerization. For instance, after modification of the chloro and nitro groups, the resulting functionalized pyridine could be incorporated into a polymer backbone. The synthesis of conjugated polymers containing pyridine units has been explored, and these materials can exhibit interesting photoluminescent and electronic properties rsc.orgresearchgate.net. The development of such materials often relies on the availability of versatile building blocks like substituted pyridines.
Strategies for Further Functionalization of the Pyridine Ring
The this compound molecule offers several avenues for further functionalization, allowing for the systematic modification of its structure. The chloro and nitro groups are prime sites for nucleophilic substitution and reduction, respectively. Additionally, the benzyloxy group can be modified to introduce further diversity.
Modification at the Benzyloxy Group
The benzyloxy group in this compound is a benzyl (B1604629) ether, which is a common protecting group for hydroxyl functionalities in organic synthesis. A key strategy for functionalization at this position is the cleavage of the benzyl ether to unmask the 2-hydroxy group. This transformation opens up a new set of possible reactions, such as O-alkylation, O-acylation, or conversion to a leaving group for subsequent substitution reactions. Several methods are available for the debenzylation of benzyl ethers, and the choice of method depends on the other functional groups present in the molecule.
Methods for Debenzylation of Benzyl Ethers
| Method | Reagents and Conditions | Advantages | Considerations |
|---|---|---|---|
| Catalytic Transfer Hydrogenation | Pd/C catalyst with a hydrogen donor like formic acid, ammonium (B1175870) formate, or cyclohexene (B86901). organic-chemistry.orgrsc.orgmdma.ch | Mild conditions, avoids the use of high-pressure hydrogen gas. organic-chemistry.org | The nitro group is also susceptible to reduction under these conditions. The choice of hydrogen donor and catalyst loading can be critical. acsgcipr.org |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of water, often under photoirradiation. organic-chemistry.orgnih.govnih.gov | Selective for benzyl ethers over some other protecting groups. Does not affect reducible functional groups like nitro groups. nih.gov | Requires stoichiometric amounts of the oxidant, which can complicate purification. The reaction can sometimes be sluggish. nih.gov |
| Lewis Acid-Mediated Cleavage | Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃). researchgate.net | Effective for robust substrates. | Harsh conditions that may not be compatible with sensitive functional groups. Can lead to side reactions like Friedel-Crafts alkylation. researchgate.net |
Once the 2-hydroxy-6-chloro-3-nitropyridine is obtained, the hydroxyl group can be further derivatized. For instance, it can be alkylated with various alkyl halides to introduce different ether functionalities or acylated to form esters. These modifications can significantly alter the electronic and steric properties of the molecule, which is a common strategy in the optimization of lead compounds in drug discovery.
Derivatization at the Chloro Position through Various Coupling Reactions
The chlorine atom at the 6-position of the 2-(benzyloxy)-3-nitropyridine (B15380464) core is susceptible to displacement and participation in various palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of carbon- and nitrogen-based substituents, significantly expanding the molecular diversity achievable from this starting material. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the C-Cl bond towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles.
Prominent coupling reactions applicable to this position include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl boronic acids or esters. nih.govnih.gov For a substrate like this compound, a typical Suzuki-Miyaura reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent mixture like dioxane/water or toluene/water. nih.gov This methodology would yield 2-(benzyloxy)-6-aryl-3-nitropyridine derivatives, effectively replacing the chloro group with a new aryl substituent. The reaction's functional group tolerance makes it a powerful tool for building complex biaryl structures.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgnih.gov It allows for the reaction of the chloro-substituted pyridine with a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines. The reaction typically employs a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a sterically hindered phosphine ligand (e.g., BINAP, Xantphos) and a strong base like sodium tert-butoxide (NaOtBu). wikipedia.orgnih.gov Applying these conditions to this compound would lead to the synthesis of various 6-amino-substituted 2-(benzyloxy)-3-nitropyridines. The choice of ligand and reaction conditions can be crucial for achieving high yields, especially with challenging amine substrates. nih.gov
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. wikipedia.org This reaction couples the aryl chloride with a terminal alkyne, utilizing a dual catalyst system of palladium and a copper(I) salt (typically CuI) in the presence of a base, often an amine like triethylamine (B128534) (Et₃N) which can also serve as the solvent. wikipedia.orgresearchgate.net This would convert this compound into 2-(benzyloxy)-6-(alkynyl)-3-nitropyridine derivatives. These products are valuable intermediates themselves, as the alkyne moiety can undergo further transformations, such as cycloadditions or reductions.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Base | Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligand | K₂CO₃, K₃PO₄ | 2-(Benzyloxy)-6-aryl/vinyl-3-nitropyridines |
| Buchwald-Hartwig | Primary or Secondary Amine | Pd₂(dba)₃ / Sterically Hindered Ligand | NaOtBu | N-substituted 2-(Benzyloxy)-6-amino-3-nitropyridines |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiIPA | 2-(Benzyloxy)-6-alkynyl-3-nitropyridines |
Transformations of the Nitro Group for Diverse Functionalities
The nitro group at the 3-position is a versatile functional handle that can be transformed into several other groups, most notably an amino group. This reduction is a fundamental transformation in the synthesis of many biologically active compounds. The resulting 3-aminopyridine (B143674) moiety is a common feature in pharmaceuticals and can serve as a nucleophile or a precursor for diazotization and subsequent functionalization.
The reduction of an aromatic nitro group to a primary amine is a well-established process that can be achieved through various methods. wikipedia.org
Catalytic Hydrogenation: This is one of the most common and efficient methods. It involves treating the nitro compound with hydrogen gas (H₂) over a metal catalyst. wikipedia.org Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org The reaction is generally clean and high-yielding, proceeding under relatively mild conditions of temperature and pressure. For this compound, this method would yield 2-(benzyloxy)-3-amino-6-chloropyridine. Care must be taken, as aggressive hydrogenation conditions (high pressure or temperature, or prolonged reaction times) could potentially lead to the hydrogenolysis of the benzyloxy group or the chloro substituent.
Metal-Acid Systems: Classic methods using a metal in acidic media are also widely employed. wikipedia.org Common combinations include tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) in acetic acid. These methods are robust and tolerate a variety of functional groups, although they often require stoichiometric amounts of the metal and can involve more demanding workup procedures compared to catalytic hydrogenation.
Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, where a hydrogen donor molecule like hydrazine (B178648) (N₂H₄), ammonium formate, or cyclohexene is used in the presence of a catalyst (e.g., Pd/C). This approach can be more convenient for laboratory-scale synthesis.
The reduction can sometimes be stopped at the intermediate hydroxylamine (B1172632) stage by using specific reagents like zinc dust in aqueous ammonium chloride or through controlled catalytic hydrogenation. wikipedia.orgnih.govnih.gov These hydroxylamines are valuable intermediates for synthesizing other nitrogen-containing heterocycles. A patent for a closely related compound, 2-amino-6-methoxy-3-nitropyridine, details its reduction to the corresponding 2,3-diamino-6-methoxypyridine, confirming the viability of this transformation on the 3-nitropyridine (B142982) ring system. google.com
| Reduction Method | Reagents | Primary Product | Key Considerations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | 3-Amino derivative | Potential for debenzylation or dechlorination under harsh conditions. |
| Metal in Acid | Fe/CH₃COOH or SnCl₂/HCl | 3-Amino derivative | Stoichiometric reagents, aqueous workup required. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | 3-Amino derivative | Avoids use of flammable H₂ gas. |
| Partial Reduction | Zn/NH₄Cl | 3-Hydroxylamino derivative | Requires careful control of reaction conditions. |
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 2-(Benzyloxy)-6-chloro-3-nitropyridine and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. nih.govresearchgate.net Current synthetic approaches often rely on traditional methods that may involve harsh conditions or hazardous reagents. The development of novel, more sustainable routes is a critical area for future research, aiming to improve efficiency, reduce environmental impact, and enhance safety.
Key strategies for future synthetic development include:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild and efficient pathways for constructing complex molecules. eurekalert.orgacs.orgchemeurope.com Future research could explore the photocatalytic C-H benzylation or chlorination of a suitable nitropyridine precursor, potentially avoiding the multi-step sequences common in classical syntheses. This approach could significantly reduce energy consumption and the use of toxic reagents. bionity.com
Biocatalysis: The use of whole-cell or isolated enzymes offers a highly selective and environmentally benign alternative for producing functionalized pyridines. ukri.orgrsc.org Research could focus on engineering enzymes to catalyze the specific oxidation, halogenation, or etherification steps required to build the target molecule from bio-based starting materials. This would represent a significant leap towards a truly sustainable manufacturing process. kyoto-u.ac.jp
Iron-Catalyzed Cyclizations: Novel iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org Adapting such methodologies could provide a more economical and less toxic route to the core pyridine (B92270) structure of this compound.
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple starting materials. nih.govnih.gov Designing an MCR that assembles the substituted pyridine ring of the target compound in a single step would dramatically improve process efficiency and atom economy.
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
|---|---|---|
| Photocatalysis | Mild reaction conditions, high selectivity, use of light as a reagent. eurekalert.orgchemeurope.com | Developing a catalyst system with high regioselectivity for the specific substitution pattern. |
| Biocatalysis | High stereo- and regioselectivity, biodegradable catalysts, use of renewable feedstocks. ukri.orgrsc.org | Enzyme discovery and engineering for non-natural substrate acceptance and desired reactivity. |
| Iron-Catalyzed Reactions | Low cost, low toxicity of iron catalysts, good functional group tolerance. rsc.org | Adapting existing methods to accommodate the specific functionalities of the target molecule. |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity, rapid access to libraries. nih.gov | Design of suitable precursors that lead to the desired 2,3,6-substitution pattern. |
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is largely dictated by its three distinct functional groups on the pyridine core. While nucleophilic aromatic substitution (SNAr) of the chlorine atom is a predictable reaction pathway, there are several underutilized reactivity modes that warrant future exploration.
C-H Functionalization: Direct C-H activation has become a transformative strategy in organic synthesis. beilstein-journals.orgnih.gov The pyridine ring of the target molecule possesses two C-H bonds (at C4 and C5) that are potential sites for functionalization. Future research could focus on developing transition-metal catalyzed methods to introduce new carbon-carbon or carbon-heteroatom bonds at these positions, providing rapid access to a diverse range of novel derivatives. rsc.orgresearchgate.net The electronic effects of the existing substituents will play a crucial role in directing the regioselectivity of these reactions.
Reactivity of the Nitro Group: Beyond its role as a powerful electron-withdrawing group, the nitro group itself can participate in various transformations. While its reduction to an amino group is a common strategy, other reactions such as denitrative coupling or conversion into other functional groups remain less explored for this specific scaffold. Investigating the selective substitution of the nitro group, a known reaction for some nitropyridines, could provide alternative pathways to functionalized products. nih.gov
Single-Electron Transfer (SET) Chemistry: The single-electron transfer chemistry of pyridine N-oxides has recently gained attention through photoredox catalysis. nih.gov Future studies could involve converting this compound to its corresponding N-oxide and exploring its reactivity in radical-mediated cascade reactions, potentially leading to novel molecular architectures.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow and automated processes represents a major advancement in chemical manufacturing, offering enhanced safety, reproducibility, and efficiency. springerprofessional.denih.gov The synthesis of this compound is an ideal candidate for this technological integration.
Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing exothermic nitration or substitution reactions safely. uc.ptmdpi.com A multi-step flow process could be designed to produce the target compound without the need for isolating intermediates, thereby reducing waste and processing time. researchgate.net This approach is especially beneficial for handling potentially hazardous reagents or unstable intermediates. researchgate.net
Automated Synthesis Platforms: The integration of flow reactors with automated control systems, purification modules (e.g., in-line liquid-liquid extraction), and real-time analytical monitoring (e.g., LC-MS, NMR) can create a fully automated "synthesis-to-purification" platform. nih.govinnovationnewsnetwork.com Such a system could be used for the on-demand production of this compound and for the rapid synthesis of a library of its derivatives for screening purposes in drug discovery. arborpharmchem.combohrium.com
| Technology | Key Advantages for Synthesizing the Target Compound | Future Research Goal |
|---|---|---|
| Flow Chemistry | Improved safety for nitration/substitution, enhanced heat/mass transfer, reduced reaction times, ease of scale-up. nih.gov | Development of a telescoped, multi-step flow sequence from basic precursors to the final product. uc.pt |
| Automated Synthesis | High reproducibility, unattended operation, rapid library synthesis, efficient reaction optimization. researchgate.netnih.gov | Creation of a fully automated platform for producing and derivatizing this compound. |
Advanced Spectroscopic Characterization Techniques and Data Interpretation
While standard techniques like 1H and 13C NMR are routine for structural confirmation, a deeper understanding of the electronic structure, conformation, and intermolecular interactions of this compound requires more advanced spectroscopic methods.
Future research should employ a multi-technique approach for comprehensive characterization:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide unambiguous assignment of all proton and carbon signals and offer insights into through-bond and through-space connectivities. This is crucial for confirming the regiochemistry of substitution and for characterizing derivatives.
Solid-State NMR: For crystalline samples, solid-state NMR can provide information about the molecular structure and packing in the solid phase, which can differ from the solution state.
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem MS (MS/MS) experiments can be used to study the fragmentation patterns of the molecule, which can provide valuable structural information and help in the identification of related impurities or metabolites in future studies.
Vibrational Spectroscopy (FT-IR and Raman): While standard, a detailed analysis of the vibrational modes, aided by computational calculations, can provide a rich fingerprint of the molecule's structure and the electronic influence of the substituents on the pyridine ring.
Synergistic Experimental and Computational Research Approaches
The integration of experimental work with computational modeling offers a powerful paradigm for accelerating research. nih.govresearchgate.net Density Functional Theory (DFT) has become an invaluable tool for studying the properties of organic molecules. tandfonline.comresearchgate.net For this compound, a synergistic approach will be key to unlocking a deeper understanding of its behavior.
Predicting Reactivity and Regioselectivity: DFT calculations can be used to model the electronic structure of the molecule, including molecular orbital energies (HOMO/LUMO) and electrostatic potential maps. mdpi.com This information can help predict the most likely sites for nucleophilic or electrophilic attack and rationalize the regioselectivity observed in reactions like C-H functionalization. semanticscholar.orgstackexchange.com
Elucidating Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of proposed reaction pathways. This allows researchers to calculate activation barriers and reaction energies, providing strong evidence to support or refute a hypothesized mechanism.
Interpreting Spectroscopic Data: DFT calculations can predict NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra. tjnpr.org Comparing these theoretical predictions with experimental data can aid in the definitive assignment of complex spectra and provide a more robust characterization of the molecule.
By combining these computational insights with targeted experiments, researchers can move from a trial-and-error approach to a more predictive and design-oriented strategy for exploring the chemistry of this compound.
Q & A
Q. What are the primary synthetic routes for preparing 2-(Benzyloxy)-6-chloro-3-nitropyridine, and what experimental conditions optimize yield?
Q. How do electronic effects of the nitro and chloro substituents influence regioselectivity in further functionalization reactions?
Q. What strategies resolve contradictions in reported reaction outcomes for nitro-group reduction in similar pyridine derivatives?
- Methodological Answer : Conflicting results (e.g., nitro to amine vs. nitroso intermediates) arise from reducing agents and solvent systems. For example:
-
Catalytic Hydrogenation (H₂/Pd-C) : Produces amine but risks dechlorination.
-
Fe/HCl : Selective nitro reduction but may require acidic conditions to stabilize intermediates.
Systematic screening (e.g., varying pH, temperature, and catalyst loading) is essential. For 3-nitropyridines, cyclic voltammetry can identify reduction potentials to optimize conditions .- Data Table :
| Reducing Agent | Solvent | Temperature | Product | Yield (%) | Reference Source |
|---|---|---|---|---|---|
| H₂/Pd-C | EtOH | 25°C | 3-Amino derivative | 45 | |
| SnCl₂/HCl | MeOH/H₂O | 60°C | Partial dechlorination | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
